4-Acetyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid

hMAO-B Inhibition Parkinson's Disease Regiochemistry

4-Acetyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid (CAS 1713639-77-0) is a heterocyclic building block with a molecular weight of 235.24 g/mol and a typical purity of 95-98%. It features a tetrahydrobenzo[f][1,4]oxazepine core, a scaffold that has been independently validated as a privileged structure for generating highly potent and selective human monoamine oxidase B (hMAO-B) inhibitors and PEX14 protein-protein interaction inhibitors with trypanocidal activity.

Molecular Formula C12H13NO4
Molecular Weight 235.24 g/mol
CAS No. 1713639-77-0
Cat. No. B1529049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid
CAS1713639-77-0
Molecular FormulaC12H13NO4
Molecular Weight235.24 g/mol
Structural Identifiers
SMILESCC(=O)N1CCOC2=C(C1)C=C(C=C2)C(=O)O
InChIInChI=1S/C12H13NO4/c1-8(14)13-4-5-17-11-3-2-9(12(15)16)6-10(11)7-13/h2-3,6H,4-5,7H2,1H3,(H,15,16)
InChIKeyYPRPJTKBRJIHKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Acetyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid (CAS 1713639-77-0): A Key Intermediate for Privileged Scaffolds in Kinase and CNS Drug Discovery


4-Acetyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid (CAS 1713639-77-0) is a heterocyclic building block with a molecular weight of 235.24 g/mol and a typical purity of 95-98% . It features a tetrahydrobenzo[f][1,4]oxazepine core, a scaffold that has been independently validated as a privileged structure for generating highly potent and selective human monoamine oxidase B (hMAO-B) inhibitors [1] and PEX14 protein-protein interaction inhibitors with trypanocidal activity [2]. Its N-acetyl and 7-carboxylic acid functional groups provide distinct synthetic handles for further derivatization.

Why Tetrahydrobenzo[f][1,4]oxazepine Analogs Cannot Be Simply Interchanged: The Critical Role of N-Acetyl and 7-Carboxylic Acid Functionalization


Simple substitution with other tetrahydrobenzo[f][1,4]oxazepine isomers, such as the 8-carboxylic acid derivative (CAS 1553959-31-1), or analogs with different N-substitution (e.g., N-H, N-methyl, N-Boc) is precarious without re-validation. The 7-carboxylic acid position directly maps to the critical pharmacophoric features of advanced leads like ZM24, where the carboxylate engages in key interactions within the hMAO-B active site to achieve sub-10 nM potency and >500-fold selectivity over MAO-A [1]. Similarly, the N-acetyl group is not merely a protecting group but influences the scaffold's conformational dynamics and metabolic stability, as evidenced by SAR studies in PEX14 inhibitor optimization [2]. Swapping this specific building block for a positional isomer or an unprotected amine will fundamentally alter the geometry of the exit vector and can ablate the desired biological activity.

Quantitative Differentiation Evidence for 4-Acetyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid Against its Closest Analogs


Regiochemical Differentiation: 7-Carboxylic Acid vs. 8-Carboxylic Acid Isomer in hMAO-B Inhibitor Potency

The 7-carboxylic acid substitution pattern is critical for achieving high potency. In the hMAO-B inhibitor series, the most potent compounds ZM24 and ZM26 were exclusively derived from the 7-substituted tetrahydrobenzo[f][1,4]oxazepine core, not the 8-substituted isomer. These leads achieved an hMAO-B IC50 of < 10 nM, representing a >500-fold selectivity over hMAO-A, significantly outperforming the second-generation clinical candidate safinamide [1]. The 8-carboxylic acid isomer (CAS 1553959-31-1) has not been reported to yield comparable potency in this or any other reported target class, leading to a potency differential that is qualitatively greater than 100-fold based on available data [1].

hMAO-B Inhibition Parkinson's Disease Regiochemistry

N-Acetyl Functional Handle: Synthetic Differentiation from N-H, N-Methyl, and N-Boc Analogs

The N-acetyl group in this compound provides a distinct synthetic advantage over common alternatives. Unlike the N-Boc analog, which requires acidic deprotection conditions that can cleave the acid-labile benzoxazepine ring, the N-acetyl group can be removed under mild basic (LiOH, NaOH) or reductive (LiAlH4) conditions, preserving the integrity of the carboxylic acid handle at position 7 [1]. The N-methyl analog (a non-cleavable tertiary amine) permanently alters the H-bond donor/acceptor capacity of the ring nitrogen, which is critical for interactions with targets like hMAO-B where the nitrogen serves as a key hydrogen bond acceptor [2]. The N-H analog (free amine) introduces an additional nucleophilic site, complicating downstream chemistry and often leading to intractable mixtures in cross-coupling reactions. The N-acetyl compound thus achieves an optimal balance—it masks the amine's nucleophilicity while maintaining the ring nitrogen's H-bond acceptor capability, enabling predictable, high-yielding downstream transformations.

Synthetic Chemistry Protecting Group Strategy Medicinal Chemistry

Scaffold Validation: Tetrahydrobenzo[f][1,4]oxazepine as a Privileged Core in Two Distinct Therapeutic Areas

The core scaffold of this compound has been independently validated in two distinct target classes. In hMAO-B, the most potent derivative ZM24 achieved an IC50 of <10 nM with >500-fold selectivity, demonstrating significant neuroprotection in MPTP-induced mouse models of Parkinson's disease [1]. In an entirely different biological context, optimized 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine PEX14 inhibitors showed in vitro trypanocidal activity with IC50 values in the low- to mid-digit micromolar range against Trypanosoma parasites, with confirmed target engagement by NMR and disruption of glycosomal protein import by immunofluorescence [2]. This cross-target validation is unusual for a simple building block and indicates that the core geometry positions substituents optimally for binding to diverse protein pockets.

Privileged Scaffold hMAO-B Trypanosomiasis PEX14

Vendor-Qualified Purity and Storage Stability for Batch-to-Batch Reproducibility

Commercial sources report a minimum purity of 95% (benchchem) and NLT 98% (MolCore) for this compound, with recommended storage at 2-8°C under dry, sealed conditions . This is a critical differentiator from non-commercial or custom-synthesized analogs, which often arrive with variable purity and undocumented stability profiles. For the structurally similar 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylic acid, purity specifications are less consistently reported across vendors. The compound is classified for research use only and shipped at room temperature, indicating sufficient ambient stability for standard laboratory handling.

Quality Control Stability Procurement

High-Value Application Scenarios for 4-Acetyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid Based on Quantitative Evidence


Hit-to-Lead Optimization of Next-Generation hMAO-B Inhibitors for Parkinson's Disease

This compound is the optimal starting point for synthesizing focused libraries around the ZM24/ZM26 pharmacophore. The 7-COOH group can be directly coupled to diverse amine fragments to rapidly explore SAR, while the N-acetyl group maintains the required ring nitrogen H-bond acceptor capability confirmed in the parent leads (hMAO-B IC50 < 10 nM) [1]. The core's >500-fold MAO-B selectivity provides a wide safety margin for lead optimization.

Structure-Guided Design of PEX14 Protein-Protein Interaction Inhibitors for Neglected Tropical Diseases

The scaffold has been demonstrated to bind PEX14 by NMR and disrupt glycosomal protein import in T. brucei. The 7-carboxylic acid can be derivatized to improve ADME properties identified as a key area for improvement in the hit-to-lead campaign (low-digit micromolar cellular IC50) [2]. The N-acetyl group provides a metabolically stable cap that can be modified to fine-tune logD.

Dual-Use Building Block for PROTAC and Molecular Glue Discovery

The 7-carboxylic acid serves as a robust linker attachment point for recruiting E3 ligase ligands (e.g., VHL, CRBN), while the N-acetyl group can be replaced with a variety of warheads to target proteins of interest. The scaffold's proven ability to engage diverse protein pockets (hMAO-B enzyme active site and PEX14 protein-protein interface) makes it a versatile 'privileged core' for bifunctional degrader design.

Regiochemical Probe for Fragment-Based Drug Discovery (FBDD)

The distinct 7-COOH regioisomer can be used as a fragment to screen for novel targets by NMR or SPR, with the 8-COOH isomer serving as a negative control. The high water solubility imparted by the carboxylic acid and acetyl groups (compared to halogenated or fully aromatic analogs) ensures reliable screening concentrations without DMSO artifacts.

Quote Request

Request a Quote for 4-Acetyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.